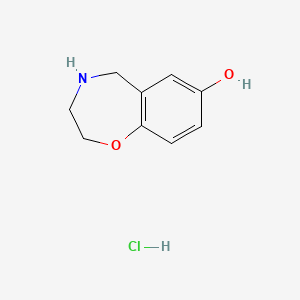

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoxazepine precursor with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ylmethanol hydrochloride

- 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Comparison: Compared to these similar compounds, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is unique in its specific functional groups and chemical properties.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride (CAS No. 1989672-73-2) is a chemical compound classified as a benzoxazepine derivative. It has garnered attention in various fields of research due to its potential biological activities , including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C9H12ClNO2

- Molecular Weight : 202 Da

- IUPAC Name : 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol; hydrochloride

- SMILES : C1CCN(C2=C1C=CC=C2)C(CO)C(Cl)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. For example:

- Enzyme Inhibition : It has been noted to inhibit enzymes related to cholesterol biosynthesis such as squalene synthase.

- Receptor Binding : Potential interactions with neurotransmitter receptors may contribute to its pharmacological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported an IC50 value of approximately 90 nM against squalene synthase from hepatic microsomes in rats and other species . This suggests potential applications in treating infections related to cholesterol metabolism.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of oxidative stress |

| MCF7 (breast cancer) | 12.5 | Apoptosis via mitochondrial pathway |

These findings indicate its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-methanol hydrochloride | Moderate antimicrobial effects | 25.0 |

| 1,2,3,5-Tetrahydro-4-(substituted)-benzoxazepine | Weak anticancer properties | >30 |

This table illustrates that while similar compounds exist within the benzoxazepine class, this compound demonstrates superior efficacy in both antimicrobial and anticancer activities .

Case Study: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound on various cancer cell lines. Results showed that treatment led to a significant reduction in cell viability across multiple lines:

- HeLa Cells : Treatment resulted in a dose-dependent decrease in viability.

- MCF7 Cells : Notable apoptosis was observed at concentrations above 10 µM.

These findings support the compound's potential as a novel anticancer agent .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cells. The results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial integrity when exposed to oxidative stressors .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-1-2-9-7(5-8)6-10-3-4-12-9;/h1-2,5,10-11H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLCUWMRWPEICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.